Cas no 208709-55-1 (1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene)
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-butoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene
- 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
- TRANS-2,3-DIFLUORO-4-(4-PROPYLCYCLOHEXYL)BUTOXYBENZENE
- benzene, 1-butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)-
- Butyl 2,3-difluoro-4-(trans-4-propylcyclohexyl)phenyl ether
- LogP
- 3-HB(2F,2F)-O4
- 3-HB(2F,3F)-O4
- PCH 304FF
- trans-2,3-difluror-4-(4-propylcyclohexyl)butoxybenzene
- C19H28F2O
- 9360AF
- XF10046
- AK550619
- 4-Butoxy-2,3-difluoro-1-(4-propylcyclohexyl)benzene
- (2,3-difluoro-4-((1S,4R)-4-propylcyclohexyl)butoxy)benzene
- 1-Butoxy-2,3-difluoro-4-((1s,4r)-4-propylcyclohexyl)benzene
- DTXSID20943127
- DB-024671
- W16926
- AKOS030524123
- C73932
- SCHEMBL4402652
- 1-butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene
- MFCD20489249
- DS-19544
- CS-0059846
- 208709-55-1
- B5364
- KYNDSYARZOJNCG-UHFFFAOYSA-N
- J-500552
- SCHEMBL26209537
-
- MDL: MFCD20489249
- Inchi: 1S/C19H28F2O/c1-3-5-13-22-17-12-11-16(18(20)19(17)21)15-9-7-14(6-4-2)8-10-15/h11-12,14-15H,3-10,13H2,1-2H3
- InChI Key: KYNDSYARZOJNCG-UHFFFAOYSA-N
- SMILES: FC1C(=C(C=CC=1C1CCC(CCC)CC1)OCCCC)F
Computed Properties
- Exact Mass: 310.21094
- Monoisotopic Mass: 310.21082184g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2
- XLogP3: 7.2
Experimental Properties
- Density: 1.012±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 357.5°C at 760 mmHg
- Flash Point: 178.3°C
- Refractive Index: 1.4900 to 1.4940
- Solubility: Insuluble (1.0E-4 g/L) (25 ºC),
- PSA: 9.23
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019088582-5g |
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene |
208709-55-1 | 97% | 5g |
$216.30 | 2023-09-02 | |
| Alichem | A019088582-10g |
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene |
208709-55-1 | 97% | 10g |
$343.00 | 2023-09-02 | |
| Alichem | A019088582-25g |
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene |
208709-55-1 | 97% | 25g |
$686.80 | 2023-09-02 | |
| Chemenu | CM251286-5g |
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene |
208709-55-1 | 95+% | 5g |
$196 | 2021-06-15 | |
| Chemenu | CM251286-10g |
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene |
208709-55-1 | 95+% | 10g |
$327 | 2021-06-15 | |
| Chemenu | CM251286-25g |
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene |
208709-55-1 | 95+% | 25g |
$636 | 2021-06-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B866835-25g |
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene |
208709-55-1 | ≥98% | 25g |
¥1,680.00 | 2022-09-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5364-1g |
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene |
208709-55-1 | 98.0%(GC) | 1g |
850CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5364-5g |
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene |
208709-55-1 | >98.0%(GC) | 5g |
¥2,840.00 | 2021-05-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HZ811-250mg |
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene |
208709-55-1 | 97% | 250mg |
56CNY | 2021-05-08 |
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene Suppliers
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
Comprehensive Overview of 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (CAS No. 208709-55-1)
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (CAS No. 208709-55-1) is a specialized organic compound that has garnered significant attention in the fields of advanced materials and liquid crystal technology. This compound belongs to the family of fluorinated benzene derivatives, which are widely recognized for their unique physicochemical properties. The presence of difluoro and butoxy substituents, along with a trans-4-propylcyclohexyl group, imparts exceptional thermal stability and optical characteristics, making it a valuable component in high-performance applications.
In recent years, the demand for liquid crystal materials has surged, driven by advancements in display technologies such as OLEDs, quantum dot displays, and flexible electronics. Researchers and manufacturers are increasingly exploring fluorinated aromatic compounds like 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene due to their low viscosity, high birefringence, and excellent compatibility with modern display matrices. These properties are critical for achieving faster response times and energy efficiency in next-generation screens.
The synthesis of 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene involves multi-step organic reactions, including Friedel-Crafts alkylation, halogenation, and etherification. The trans-4-propylcyclohexyl moiety is particularly noteworthy, as it enhances the compound's mesomorphic behavior, a key requirement for liquid crystal displays (LCDs). Additionally, the difluoro substitution pattern contributes to its low melting point and broad nematic phase range, which are desirable traits for industrial applications.
Beyond display technologies, 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is also being investigated for its potential in photovoltaic devices and organic semiconductors. Its ability to form stable thin films and exhibit charge transport properties makes it a candidate for solar cells and light-emitting diodes (LEDs). This versatility aligns with the growing trend toward sustainable energy solutions and green chemistry, topics that dominate current scientific discourse.
From a commercial perspective, the compound's CAS No. 208709-55-1 serves as a unique identifier for procurement and regulatory compliance. Suppliers and distributors often highlight its high purity grades (e.g., >98%) to meet the stringent requirements of electronic-grade chemicals. As the global market for advanced functional materials expands, 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is poised to play a pivotal role in innovation.
Environmental and safety considerations are also paramount when handling fluorinated organic compounds. While 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is not classified as hazardous under standard regulations, proper storage conditions (e.g., inert atmosphere, low humidity) are recommended to maintain its stability. This aligns with industry best practices for chemical handling and workplace safety, which are frequently searched topics among professionals.
In conclusion, 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (CAS No. 208709-55-1) represents a cutting-edge material with multifaceted applications. Its relevance to emerging technologies, coupled with its unique molecular structure, ensures its continued prominence in both academic research and industrial development. As the scientific community delves deeper into smart materials and nanotechnology, compounds like this will undoubtedly remain at the forefront of innovation.
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